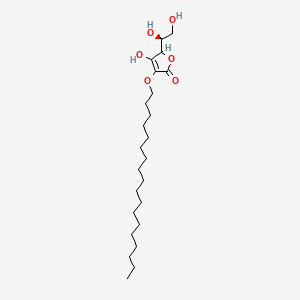
2-O-Octadecylascorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CV 3611 involves the esterification of ascorbic acid with octadecanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the ascorbic acid and octadecanol .
Industrial Production Methods
Industrial production of CV 3611 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
CV 3611 primarily undergoes oxidation-reduction reactions due to its antioxidant properties. It can react with free radicals, neutralizing them and preventing oxidative damage to cells and tissues .
Common Reagents and Conditions
Oxidation: CV 3611 can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: As a reducing agent, CV 3611 can donate electrons to reactive oxygen species, converting them into less harmful molecules.
Major Products Formed
The primary products formed from the reactions of CV 3611 are its oxidized forms, which include dehydroascorbic acid derivatives. These products retain some antioxidant activity, although they are generally less potent than the parent compound .
Aplicaciones Científicas De Investigación
CV 3611 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
CV 3611 exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing these reactive species and preventing cellular damage. The compound can penetrate cell membranes, allowing it to exert its protective effects within cells. The molecular targets of CV 3611 include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ascorbic Acid (Vitamin C): The parent compound of CV 3611, known for its antioxidant properties but less stable under physiological conditions.
Dehydroascorbic Acid: An oxidized form of ascorbic acid with reduced antioxidant activity.
2-O-alkylascorbic Acids: A class of compounds similar to CV 3611, with varying alkyl chain lengths that influence their antioxidant activity and stability.
Uniqueness of CV 3611
CV 3611 is unique among ascorbic acid derivatives due to its long alkyl chain, which enhances its stability and allows it to integrate into lipid membranes. This property makes it particularly effective in protecting cell membranes from oxidative damage, distinguishing it from other ascorbic acid derivatives .
Propiedades
Número CAS |
98829-12-0 |
|---|---|
Fórmula molecular |
C24H44O6 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22?/m0/s1 |
Clave InChI |
OIRQROBVKNWIIW-AIBWNMTMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)[C@H](CO)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)


![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10781202.png)
![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)
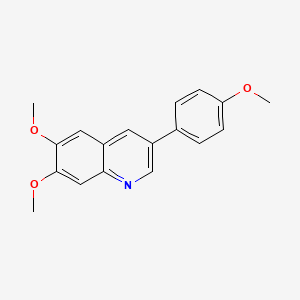
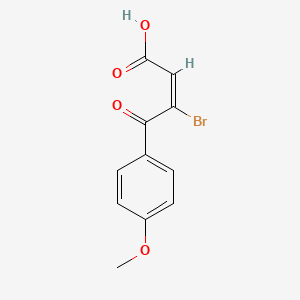
![Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10781227.png)
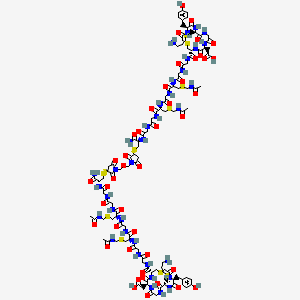
![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)
![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)
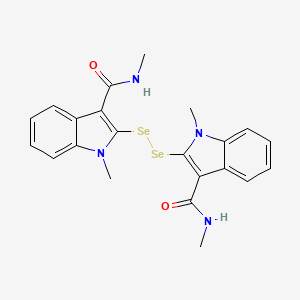
![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)
![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)